molecular formula C8H4ClF3N2 B150214 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile CAS No. 157764-10-8

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile

Cat. No. B150214
CAS RN: 157764-10-8
M. Wt: 220.58 g/mol
InChI Key: QSFVBRUYPUNIPH-UHFFFAOYSA-N
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Description

This compound is a halogenated pyridine derivative . It is a fluorinated building block that participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine .


Synthesis Analysis

The synthesis of this compound involves a Pd-catalyzed coupling reaction . The synthesis of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine from 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-acetonitrile has also been reported .


Molecular Structure Analysis

The molecular weight of this compound is 181.54 . The molecular formula is C6H3ClF3N . Another source reports the molecular formula as C8H8ClF3N2 .


Chemical Reactions Analysis

This compound has been used in voltammetry to measure the relative hydrogen-bonding strengths of pyridine and its derivatives in acetonitrile . It also participates in a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .


Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 245.7±35.0 °C . The predicted density is 1.429±0.06 g/cm3 . It should be stored at 2-8°C . The predicted pKa is -1.55±0.32 .

Scientific Research Applications

Pharmaceuticals - Chemistry and Drug Development

This compound has been utilized in the synthesis of various pharmaceutical agents. For instance, it has been involved in the development of inhibitors targeting the ERK MAPK signaling pathway, which is dysregulated in many cancers . The compound’s derivatives have shown potential in inducing apoptosis selectively in melanoma cells by increasing reactive oxygen species (ROS) levels and activating Nrf2 signaling .

Cancer Therapy

Metal salts of related compounds have shown promise in cancer therapy. For example, metal salts of a structurally similar compound exhibited improved stability and physical properties, making them suitable for inclusion in pharmaceutical compositions for cancer treatment . These salts can act as LXRB agonists, providing a novel approach to cancer therapy.

Chemoproteomics

The compound has been applied in chemoproteomics to validate the cellular activity of small molecule inhibitors. By using chemical proteomic probes, researchers can survey the activity of compounds within cells, aiding in the discovery of new therapeutic agents .

Aggregation-Induced Emission

Research into the “aggregation-induced emission” of transition metal compounds includes the design and mechanistic insights into compounds like 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile . This phenomenon is significant for applications in sensing, imaging, and light-emitting devices .

Future Directions

The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization . This compound is also used in the synthesis of fluopyram, a pesticide .

properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2/c9-6-3-5(8(10,11)12)4-14-7(6)1-2-13/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFVBRUYPUNIPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CC#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585401
Record name [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile

CAS RN

157764-10-8
Record name [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

314 g (1.13 mol, 1 eq.) of methyl [3-chloro-5-(trifluoromethyl)-2-pyridinyl]-(cyano)acetate and 22 g (0.38 mol, 0.33 eq.) of sodium chloride are dissolved in a solution of 44 mL of water and 1.1 L of dimethyl sulphoxide. The reaction medium is stirred and heated at 160° C. Once all gas has been given off, the medium is cooled to ambient temperature. 1 L of water and 0.5 L of dichloromethane are added. After separation, the aqueous phase is extracted twice with 0.5 L of dichloromethane. The organic phase is washed twice with 0.5 L of water and dried over magnesium sulphate. After concentration, the crude product is diluted in 100 mL of dichloromethane and eluted with an ethyl acetate/heptane mixture (20/80) on a bed of silica. The filtrate is concentrated so as to produce [3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile.
Quantity
314 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
44 mL
Type
solvent
Reaction Step One
Quantity
1.1 L
Type
solvent
Reaction Step One
Quantity
0.5 L
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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